molecular formula C26H29NO7 B11208188 Diethyl 4-(3-hydroxy-4-methoxyphenyl)-1-(4-methoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(3-hydroxy-4-methoxyphenyl)-1-(4-methoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11208188
M. Wt: 467.5 g/mol
InChI Key: WWNZZXYCNLPTBA-UHFFFAOYSA-N
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Description

3,5-DIETHYL 4-(3-HYDROXY-4-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxy, methoxy, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIETHYL 4-(3-HYDROXY-4-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with ethyl acetoacetate in the presence of ammonia or ammonium acetate, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 4-(3-HYDROXY-4-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors, particularly those involved in oxidative stress and inflammation . The compound’s hydroxy and methoxy groups play a crucial role in its binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 3,5-DIETHYL 4-(3-HYDROXY-4-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE stands out due to its unique dihydropyridine core and the presence of multiple functional groups.

Properties

Molecular Formula

C26H29NO7

Molecular Weight

467.5 g/mol

IUPAC Name

diethyl 4-(3-hydroxy-4-methoxyphenyl)-1-[(4-methoxyphenyl)methyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C26H29NO7/c1-5-33-25(29)20-15-27(14-17-7-10-19(31-3)11-8-17)16-21(26(30)34-6-2)24(20)18-9-12-23(32-4)22(28)13-18/h7-13,15-16,24,28H,5-6,14H2,1-4H3

InChI Key

WWNZZXYCNLPTBA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC(=C(C=C2)OC)O)C(=O)OCC)CC3=CC=C(C=C3)OC

Origin of Product

United States

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